molecular formula C27H20N2O5 B11340130 5-(4-ethoxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11340130
M. Wt: 452.5 g/mol
InChI Key: BXUPOWVYZXEKPL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzophenone, under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzofuran intermediate can be benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Synthesis of the Oxazole Ring: The oxazole ring can be constructed via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Coupling of the Benzofuran and Oxazole Units: The final step involves coupling the benzofuran and oxazole units through a suitable linker, such as an amide bond formation using reagents like EDCI and HOBt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzofuran and oxazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and possible biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, compounds with benzofuran and oxazole moieties can interact with various enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the ethoxy group on the phenyl ring in N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide may impart unique chemical properties, such as altered electronic effects or steric hindrance, which could influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H20N2O5/c1-2-32-19-14-12-17(13-15-19)23-16-21(29-34-23)27(31)28-24-20-10-6-7-11-22(20)33-26(24)25(30)18-8-4-3-5-9-18/h3-16H,2H2,1H3,(H,28,31)

InChI Key

BXUPOWVYZXEKPL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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